molecular formula C11H10D5NO2 · HCl B1163286 3,4-MDMA-d5 (hydrochloride)

3,4-MDMA-d5 (hydrochloride)

Cat. No. B1163286
M. Wt: 234.7
InChI Key: LUWHVONVCYWRMZ-RAPVJAAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-MDMA-d5 (hydrochloride) is intended for use as an internal standard for the quantification of 3,4-MDMA by GC- or LCMS. 3,4-MDMA is an analytical reference standard that is structurally categorized as an amphetamine. Also known as /'ecstasy,/' it is a euphoric entactogen that is illegal in most countries and is regulated (Schedule I) in the United States. It inhibits transporters for noradrenaline and serotonin (IC50s = 6.6 and 34.8 μM, respectively) and blocks the uptake of dopamine (IC50 = 0.48 μM). This neurotoxic compound, unlike typical amphetamines, suppresses locomotor activity in animals at both low and high doses. This product is intended for research and forensic applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Scientific Research Applications

Rapid Drug Screening and Quantitation

A study described a method for rapid screening of MDMA in urine using matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOFMS). Stable-isotope-labeled MDMA (MDMA-D5) was used as an internal standard, demonstrating the utility of MDMA-D5 in forensic analysis and drug screening applications (Su, Liu, & Lin, 2005).

Pharmacokinetics and Metabolism in Animal Studies

Another study evaluated MDMA's pharmacokinetics and metabolism in rats, using different doses of MDMA. The study highlighted the importance of understanding MDMA's behavior in the body for both safety evaluations and potential clinical applications (Concheiro et al., 2014).

Analytical Method Development for MDMA Identification

Research also includes the development of analytical methods for the identification of MDMA and related substances. Preparation of standard references and analytical data for MDMA hydrochloride was a focus, which is crucial for accurate identification in various contexts, such as forensic science (Shimamine, Takahashi, & Nakahara, 1990).

Neurochemical and Neurotoxicity Studies

A study on the neurochemistry and neurotoxicity of MDMA ("Ecstasy") discussed its relationship with serotonergic systems. Such studies are essential for understanding the potential risks associated with MDMA use and its mechanisms of action (Mckenna & Peroutka, 1990).

MDMA's Effects on the Circadian Clock

Research investigating MDMA's effects on the circadian clock in Syrian hamsters provided insights into the broader implications of MDMA use on biological rhythms and potentially on sleep and mood disorders (Colbron, Jones, & Biello, 2002).

Enhancement of Long-term Potentiation in Rat Hippocampus

A study explored how acute application of MDMA enhances long-term potentiation in rat hippocampal synapses, contributing to our understanding of MDMA’s impact on learning and memory processes (Rozas et al., 2012).

Cardiovascular Effects in Humans

A clinical trial measured the acute cardiovascular effects of MDMA, compared to a cardiostimulant, providing important information for understanding MDMA's impact on the cardiovascular system and potential risks (Lester et al., 2000).

properties

Product Name

3,4-MDMA-d5 (hydrochloride)

Molecular Formula

C11H10D5NO2 · HCl

Molecular Weight

234.7

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3,5D,8D;

InChI Key

LUWHVONVCYWRMZ-RAPVJAAQSA-N

SMILES

CC(NC([2H])([2H])[2H])([2H])C([2H])C1=CC(OCO2)=C2C=C1.Cl

synonyms

3,4-Methylenedioxymethylamphetamine-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.